molecular formula C24H18O3 B371323 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate CAS No. 331459-99-5

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate

Cat. No. B371323
CAS RN: 331459-99-5
M. Wt: 354.4g/mol
InChI Key: AQUDAQATXWUGHF-HBKJEHTGSA-N
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Description

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate, commonly known as 4-Phenylprop-2-enoic acid, is a naturally occurring organic compound found in various plants and animals. It is a derivative of phenylpropionic acid and is an important intermediate in the synthesis of various pharmaceuticals, fragrances, insecticides, and other organic compounds. 4-Phenylprop-2-enoic acid is a colourless, odourless, crystalline solid with a melting point of 130-132°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene.

Scientific Research Applications

Anticancer Activity

The structural motifs present in the compound show promise in anticancer research. Derivatives of similar structures have been synthesized and evaluated for their potential to inhibit cancer cell growth. For instance, compounds with the 1,3,4-oxadiazole/thiadiazole ring have been identified as having anticancer properties . These derivatives have been tested against various cancer cell lines, including breast cancer (MCF-7) and others, showing significant potential in cancer therapy.

Antimicrobial Properties

The antimicrobial potential of compounds containing the azetidin-2-one moiety, which is structurally related to the compound , has been explored. These derivatives have shown promising results as antimicrobial agents, which could be beneficial in developing new treatments for bacterial infections .

Antioxidant Potential

Compounds with similar structural features have been evaluated for their antioxidant activity. The presence of phenyl groups and conjugated systems in the structure may contribute to its ability to act as an antioxidant, which is crucial in protecting cells from oxidative stress .

Immunostimulating Effects

Some derivatives of the compound have been identified as immunostimulating. This application is particularly relevant in the development of drugs that can enhance the immune response, potentially aiding in the treatment of various diseases by boosting the body’s natural defense mechanisms .

Drug Design and Synthesis

The compound’s structure serves as a valuable scaffold in drug design and synthesis. Its complex molecular architecture allows for the creation of novel derivatives with potential therapeutic applications. Researchers have been focusing on integrating various moieties into the compound’s structure to explore altered biological interactions .

Heterocyclic Chemistry Research

The compound is an example of heterocyclic chemistry’s vast potential in pharmaceutical sciences. Heterocyclic compounds, such as benzoxazole derivatives, have been extensively studied for their pharmacological activities, including anticancer effects . The compound could serve as a basis for synthesizing new heterocyclic compounds with enhanced biological activities.

properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (Z)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUDAQATXWUGHF-XINBEAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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